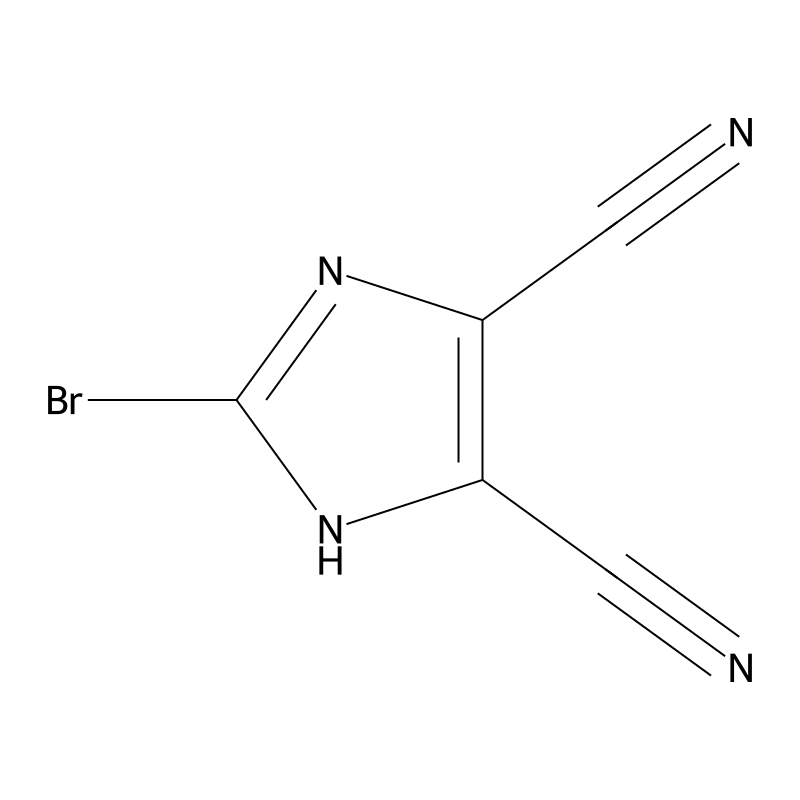

2-bromo-1H-imidazole-4,5-dicarbonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

- Building Block for Heterocyclic Compounds: BDI serves as a valuable building block for synthesizing various heterocyclic compounds, which are ring structures containing atoms other than carbon. These compounds have diverse applications in pharmaceuticals, materials science, and agriculture []. Studies have shown its effectiveness in the synthesis of imidazo[1,2-a]pyridines, a class of heterocycles with potential antitumor and antibacterial activities [, ].

Medicinal Chemistry:

- Exploration of Antibacterial Activity: Limited research suggests BDI might possess antibacterial properties. A study investigating its activity against various bacterial strains reported moderate to weak inhibitory effects []. However, further investigation is needed to confirm its potential and understand its mechanism of action.

Material Science:

- Potential Precursor for Ionic Liquids: BDI's structure suggests potential as a precursor for the development of ionic liquids. These unique liquid salts have gained significant interest due to their diverse properties and applications in various fields, including catalysis, separations, and electrochemistry []. However, research specifically exploring BDI in this context is limited.

2-Bromo-1H-imidazole-4,5-dicarbonitrile is an organic compound with the molecular formula CHBrN and a molecular weight of approximately 196.99 g/mol. This compound is characterized by a bromine atom at the second position of the imidazole ring and two cyano groups at the fourth and fifth positions. Its chemical structure contributes to its unique properties and reactivity, making it a valuable compound in various fields of research, particularly in organic synthesis and medicinal chemistry .

- Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to various derivatives.

- Oxidation and Reduction: The cyano groups can undergo redox reactions, resulting in the formation of amides or amines.

Common reagents for these reactions include:

- Nucleophiles: Amines and thiols for substitution.

- Oxidizing Agents: Hydrogen peroxide for oxidation processes.

- Reducing Agents: Lithium aluminum hydride for reduction reactions.

The major products formed from these reactions include substituted imidazole derivatives, amides, and amines, depending on the specific conditions used .

Imidazole derivatives, including 2-bromo-1H-imidazole-4,5-dicarbonitrile, exhibit a wide range of biological activities. These compounds are known for their antimicrobial, antifungal, and antiviral properties. The mechanism of action typically involves interaction with various biological targets due to their versatile chemical structure. This compound is also being explored for its potential therapeutic applications in medicinal chemistry .

The synthesis of 2-bromo-1H-imidazole-4,5-dicarbonitrile generally involves:

- Bromination of Imidazole Derivatives: A common method includes the reaction of 2-bromoimidazole with cyanogen bromide under controlled conditions to introduce cyano groups at the fourth and fifth positions.

- Optimization for Industrial Production: In industrial settings, reaction conditions such as temperature, solvent choice, and reaction time are optimized. Continuous flow reactors may be employed to enhance efficiency and yield for large-scale production .

2-Bromo-1H-imidazole-4,5-dicarbonitrile has several applications:

- Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.

- Materials Science: The compound is utilized in developing new materials with specific properties like conductivity or fluorescence.

- Medicinal Chemistry: It acts as an intermediate in synthesizing pharmaceutical compounds with potential therapeutic effects .

Recent studies have focused on the molecular interactions and properties of 2-bromo-1H-imidazole-4,5-dicarbonitrile using quantum mechanical methods and vibrational spectroscopy. These studies help elucidate its electronic properties and potential interactions with biological targets, enhancing understanding of its reactivity and application in drug development .

Several compounds share structural similarities with 2-bromo-1H-imidazole-4,5-dicarbonitrile. Below is a comparison highlighting their uniqueness:

| Compound Name | Similarity Score | Unique Features |

|---|---|---|

| 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride | 0.61 | Tetrahydro structure provides different reactivity |

| Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate | 0.61 | Carboxylate group influences solubility |

| 1-Ethyl-1H-imidazole-4,5-dicarbonitrile | 0.73 | Ethyl substitution affects biological activity |

| 5-Amino-1H-imidazole-4-carbonitrile | 0.62 | Amino group introduces different reactivity |

| 2-Bromopyrimidine-4-carbonitrile | 0.59 | Pyrimidine base alters electronic properties |

These compounds exhibit varying biological activities and chemical behaviors due to differences in their functional groups and structural configurations .